molecular formula C28H25N3O B381598 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol CAS No. 380454-21-7

1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol

Cat. No.: B381598
CAS No.: 380454-21-7
M. Wt: 419.5g/mol
InChI Key: JHSXJPYGYWOSBK-UHFFFAOYSA-N
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Description

1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is a complex organic compound with a unique structure that combines a naphthalene ring, a fluorenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various reduced derivatives of the original compound.

Scientific Research Applications

1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is unique due to its combination of a naphthalene ring, a fluorenyl group, and a piperazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

380454-21-7

Molecular Formula

C28H25N3O

Molecular Weight

419.5g/mol

IUPAC Name

1-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C28H25N3O/c32-27-14-13-20-7-1-2-8-21(20)26(27)19-29-31-17-15-30(16-18-31)28-24-11-5-3-9-22(24)23-10-4-6-12-25(23)28/h1-14,19,28,32H,15-18H2

InChI Key

JHSXJPYGYWOSBK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)O

Canonical SMILES

C1CN(CC[NH+]1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)[O-]

Origin of Product

United States

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